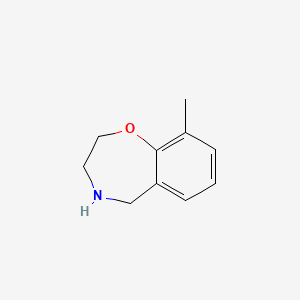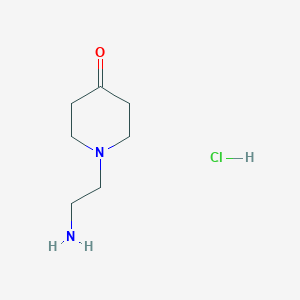
S(-)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-diphenylphosphinoethyl)phenylphosphine or Triphos , is a phosphine ligand widely used in coordination chemistry and catalysis. Its chemical formula is C34H33P3 , and its molecular weight is 534.55 g/mol .
Méthodes De Préparation
Synthetic Routes:: The synthesis of Bis(2-diphenylphosphinoethyl)phenylphosphine involves the reaction of bis(trimethylsiloxy)phosphine with diphenyl(vinyl)phosphine or phenyl(divinyl)phosphine. This radical addition proceeds regioselectively to yield 2-phosphino-substituted ethylphosphonites .
Industrial Production Methods:: While there isn’t a specific industrial-scale production method for this compound, it is synthesized in research laboratories and utilized as a ligand in various catalytic processes.
Analyse Des Réactions Chimiques
Bis(2-diphenylphosphinoethyl)phenylphosphine participates in several important reactions:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common reagents and conditions vary depending on the specific reaction. Major products formed include substituted aryl compounds and complex coordination complexes.
Applications De Recherche Scientifique
Chemistry::
- Transition Metal Complexes : Triphos serves as a versatile ligand in the synthesis of transition metal complexes, influencing their reactivity and stability.
- Homogeneous Catalysis : It enhances catalytic processes, such as cross-coupling reactions and hydrogenation.
- Organometallic Chemistry : Triphos facilitates the activation of metal-carbon bonds.
- Bioinorganic Chemistry : Investigating metalloenzymes and metal-based drugs.
- Radiopharmaceuticals : Triphos-based complexes for imaging and therapy.
- Fine Chemical Synthesis : Triphos aids in the production of specialty chemicals.
- Materials Science : It contributes to the design of novel materials.
Mécanisme D'action
The exact mechanism by which Bis(2-diphenylphosphinoethyl)phenylphosphine exerts its effects depends on the specific application. As a ligand, it interacts with metal centers, influencing their electronic properties and reactivity.
Comparaison Avec Des Composés Similaires
Triphos stands out due to its unique combination of steric and electronic properties. Similar compounds include other phosphine ligands like triphenylphosphine (PPh3) and tricyclohexylphosphine (PCy3).
Propriétés
IUPAC Name |
N,N-bis(2-diphenylphosphanylethyl)-1-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H37NP2/c1-31(32-17-7-2-8-18-32)37(27-29-38(33-19-9-3-10-20-33)34-21-11-4-12-22-34)28-30-39(35-23-13-5-14-24-35)36-25-15-6-16-26-36/h2-26,31H,27-30H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNAHLJBPYKGBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H37NP2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(3-Bromo-4-methylphenyl)methyl]azetidine](/img/structure/B12089812.png)

![N-[3-(Methylsulfanyl)propyl]pyridin-3-amine](/img/structure/B12089828.png)

![[(3-Fluoro-4-methylphenyl)methyl]hydrazine](/img/structure/B12089841.png)
![3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12089849.png)
![3-[2'-Deoxy-5'-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3'-CE phosphoramidite](/img/structure/B12089851.png)




![1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12089895.png)

![N-[1-(4-bromophenyl)propyl]cyclopropanamine](/img/structure/B12089899.png)
